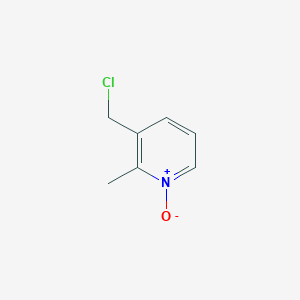
3-(CHLOROMETHYL)-2-METHYLPYRIDINE 1-OXIDE
Overview
Description
3-(CHLOROMETHYL)-2-METHYLPYRIDINE 1-OXIDE is a heterocyclic organic compound with the molecular formula C7H8ClNO It is a derivative of pyridine, where the nitrogen atom is oxidized to form an N-oxide, and it has a chloromethyl group attached to the third carbon and a methyl group attached to the second carbon of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(CHLOROMETHYL)-2-METHYLPYRIDINE 1-OXIDE typically involves the chloromethylation of 2-methylpyridine followed by oxidation. One common method includes the reaction of 2-methylpyridine with formaldehyde and hydrochloric acid to form 3-chloromethyl-2-methylpyridine. This intermediate is then oxidized using peracetic acid to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(CHLOROMETHYL)-2-METHYLPYRIDINE 1-OXIDE undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine compound.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions
Oxidation: Peracetic acid is commonly used as an oxidizing agent.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst can be employed.
Substitution: Nucleophiles like amines or thiols can react with the chloromethyl group under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
3-(CHLOROMETHYL)-2-METHYLPYRIDINE 1-OXIDE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used to study the biological activity of pyridine derivatives.
Industry: Used in the production of agrochemicals, pharmaceuticals, and other fine chemicals
Mechanism of Action
The mechanism of action of 3-(CHLOROMETHYL)-2-METHYLPYRIDINE 1-OXIDE involves its interaction with molecular targets through its reactive chloromethyl and N-oxide groups. These functional groups can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Similar Compounds
3-Chloromethyl-2-methyl-pyridine: Lacks the N-oxide group, making it less reactive in certain chemical reactions.
2-Methylpyridine N-oxide: Lacks the chloromethyl group, resulting in different reactivity and applications.
3-Chloromethylpyridine N-oxide: Similar structure but without the methyl group at the second position.
Uniqueness
3-(CHLOROMETHYL)-2-METHYLPYRIDINE 1-OXIDE is unique due to the presence of both the chloromethyl and N-oxide groups, which confer distinct chemical reactivity and potential for diverse applications in various fields .
Properties
CAS No. |
162046-68-6 |
|---|---|
Molecular Formula |
C7H8ClNO |
Molecular Weight |
157.60 g/mol |
IUPAC Name |
3-(chloromethyl)-2-methyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C7H8ClNO/c1-6-7(5-8)3-2-4-9(6)10/h2-4H,5H2,1H3 |
InChI Key |
QZKWJKIXHKHXFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=[N+]1[O-])CCl |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















